5-Bromo-2-(3-piperidin-1-yl-propoxy)-pyridine
Overview
Description
5-Bromo-2-(3-piperidin-1-yl-propoxy)-pyridine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by a bromine atom attached to a pyridine ring, which is further substituted with a piperidine group via a propoxy linker. Its unique structure makes it a valuable subject for studies in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-piperidin-1-yl-propoxy)-pyridine typically involves a multi-step process. One common method starts with the bromination of 2-hydroxypyridine to form 5-bromo-2-hydroxypyridine. This intermediate is then reacted with 3-chloropropylpiperidine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(3-piperidin-1-yl-propoxy)-pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The piperidine ring can be oxidized to form N-oxides or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-2-(3-piperidin-1-yl-propoxy)-pyridine, while oxidation with hydrogen peroxide would produce the corresponding N-oxide derivative.
Scientific Research Applications
5-Bromo-2-(3-piperidin-1-yl-propoxy)-pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used to investigate the mechanisms of action of various biological pathways, including those involved in neurotransmission.
Pharmacology: Researchers explore its interactions with different receptors and enzymes to understand its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-piperidin-1-yl-propoxy)-pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The bromine atom and the pyridine ring may also play roles in binding to target proteins, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Piperidin-1-yl-propoxy)-pyridine: Lacks the bromine atom, which may result in different biological activity and reactivity.
5-Chloro-2-(3-piperidin-1-yl-propoxy)-pyridine: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.
5-Bromo-2-(3-morpholin-4-yl-propoxy)-pyridine: Contains a morpholine ring instead of piperidine, which could affect its pharmacological profile.
Uniqueness
5-Bromo-2-(3-piperidin-1-yl-propoxy)-pyridine is unique due to the presence of the bromine atom, which can influence its reactivity and binding affinity to biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
5-bromo-2-(3-piperidin-1-ylpropoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c14-12-5-6-13(15-11-12)17-10-4-9-16-7-2-1-3-8-16/h5-6,11H,1-4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDSAUQPNOHQPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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